molecular formula C15H24N4O2 B7898648 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898648
M. Wt: 292.38 g/mol
InChI Key: ZLEOYYMYADLTKF-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based tertiary-butyl carbamate derivative featuring a 4-methylpyrimidin-2-ylamino substituent attached via a methylene bridge. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing small-molecule inhibitors targeting enzymes like leukotriene A4 hydrolase (LTA4H) or kinase pathways . The tert-butyl ester group enhances solubility and stability during synthetic processes, while the pyrimidine moiety contributes to hydrogen-bonding interactions in biological systems. Current evidence indicates its discontinued commercial availability, suggesting specialized synthesis is required for research use .

Properties

IUPAC Name

tert-butyl 2-[[(4-methylpyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-7-8-16-13(18-11)17-10-12-6-5-9-19(12)14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEOYYMYADLTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: Starting from readily available precursors, the pyrimidine ring is synthesized through a series of condensation reactions.

    Substitution Reactions: The methyl and amino groups are introduced onto the pyrimidine ring using appropriate reagents and catalysts.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately and then coupled with the pyrimidine derivative through a methylene bridge.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups, such as nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary applications of this compound is its role as an inhibitor of cyclin-dependent kinases, particularly CDK4 and CDK6. These kinases are crucial for regulating the cell cycle and have been implicated in various cancers. Inhibition of CDKs can lead to:

  • Cancer Treatment : The compound has shown promise in preclinical studies for treating cell proliferative disorders, including different types of cancer such as breast and prostate cancer .

Anti-inflammatory Properties

Research indicates that compounds similar to 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine derivatives exhibit anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Chemoprotective Agents

The compound has been studied for its ability to protect normal cells from the adverse effects of chemotherapeutic agents by inhibiting the progression of the cell cycle in untransformed cells. This property may enhance the therapeutic index of cancer treatments by reducing collateral damage to healthy tissues .

Potential in Cardiovascular Disorders

Due to its action on cell proliferation, this compound may also have applications in managing cardiovascular diseases related to abnormal cell growth, such as restenosis following angioplasty procedures .

Case Studies and Findings

StudyFindings
Study on CDK InhibitionDemonstrated that the compound effectively inhibits CDK4/6 activity, leading to reduced proliferation in cancer cell lines .
Anti-inflammatory EffectsIn vitro studies showed a significant reduction in pro-inflammatory cytokines when treated with similar pyrrolidine derivatives .
Chemoprotective MechanismInvestigated the protective effects against chemotherapeutics, indicating that it helps maintain normal cell viability during treatment .

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

The following table highlights critical structural analogs and their distinguishing features:

Compound Name Core Ring Substituent Modifications Key Applications/Notes References
Target Compound Pyrrolidine 4-Methylpyrimidin-2-ylamino methylene bridge Discontinued; LTA4H inhibitor intermediate
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Piperidine Piperidine ring (6-membered) instead of pyrrolidine Enhanced lipophilicity; kinase inhibitors
2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Chloro and methyl groups on pyrimidine Improved electrophilicity; antiviral leads
3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester Piperidine Methylation on amino linker Altered steric effects; protease inhibitors
2-[(4-Chloro-6-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Piperidine Chloro and methyl on pyrimidine Medicinal chemistry scaffold

Physicochemical Properties

  • Molecular Weight and LogP :
    • Target Compound: Estimated MW ~307 g/mol (C₁₅H₂₅N₄O₂), LogP ~1.8 (predicted).
    • Piperidine Analog (CAS 1146080-78-5): MW 306.4 g/mol (C₁₆H₂₆N₄O₂), LogP ~2.1 .
    • Chloro-Substituted Analog (CAS 473732-88-6): MW 356.3 g/mol (C₁₅H₂₃ClN₄O₂), LogP ~2.5 .
  • Piperidine analogs show higher lipophilicity than pyrrolidine counterparts .

Stability and Reactivity Considerations

  • Acid Sensitivity : The tert-butyl ester is cleavable under strong acidic conditions (e.g., HCl/MeOH), as demonstrated in piperidine deprotection steps .
  • Stability of Pyrimidine Ring : Electron-withdrawing groups (e.g., chloro in ) increase pyrimidine ring stability but may reduce nucleophilic substitution reactivity compared to methyl-substituted analogs.

Biological Activity

2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that may confer various pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N4O2. Its structure includes a pyrrolidine ring, a carboxylic acid moiety, and a tert-butyl ester group, which may enhance its lipophilicity and bioavailability.

Antibacterial Activity

Research has indicated that certain pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate inhibitory activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
This compoundP. aeruginosaTBDTBD

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies suggest that similar pyrrolidine derivatives can act as neuraminidase inhibitors, which are crucial in the replication cycle of viruses such as influenza . The effectiveness of these compounds can be quantified by their IC50 values, which indicate the concentration required to inhibit viral replication by 50%.

Table 2: Antiviral Activity Data

Compound NameVirus TypeIC50 (µM)Reference
Compound CInfluenza50
Compound DHSV-130
This compoundTBDTBDTBD

Anticancer Activity

Preliminary studies have indicated that certain pyrrolidine derivatives possess anticancer properties. The introduction of specific substituents on the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines. For example, compounds exhibiting an IC50 in the low micromolar range have shown promise in inhibiting tumor growth in vitro .

Table 3: Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)Reference
Compound EHeLa12
Compound FMCF78
This compoundTBDTBDTBD

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives for their cytotoxic effects on cancer cell lines. The study revealed that modifications to the side chains significantly influenced biological activity. Specifically, compounds with electron-donating groups showed increased potency against breast cancer cells compared to those with electron-withdrawing groups .

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